molecular formula C7H10ClN3 B2394780 N-methyl-2-pyridinecarboximidamide hydrochloride CAS No. 1185125-36-3

N-methyl-2-pyridinecarboximidamide hydrochloride

Cat. No.: B2394780
CAS No.: 1185125-36-3
M. Wt: 171.63
InChI Key: CPBSOVQNOVANQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-pyridinecarboximidamide hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted at the 2-position with a methylated carboximidamide group (-C(=N-Me)-NH₂) and a hydrochloride counterion. The hydrochloride salt enhances solubility, making it suitable for applications in pharmaceutical synthesis or coordination chemistry.

Properties

IUPAC Name

N'-methylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-9-7(8)6-4-2-3-5-10-6;/h2-5H,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBSOVQNOVANQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pyridinecarboximidamide hydrochloride typically involves the reaction of N-methyl-2-pyridinecarboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

[ \text{N-methyl-2-pyridinecarboximidamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pyridinecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the methyl or carboximidamide group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that N-methyl-2-pyridinecarboximidamide hydrochloride exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study: Synthesis of Antimicrobial Agents
In a recent investigation, researchers synthesized derivatives of this compound and evaluated their antimicrobial activities. The results indicated that specific modifications to the compound's structure enhanced its efficacy against resistant strains of bacteria, paving the way for novel therapeutic agents .

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli8 µg/mL
Derivative BS. aureus4 µg/mL
Derivative CP. aeruginosa16 µg/mL

Material Science

Polymer Chemistry
this compound serves as an effective intermediate in the synthesis of polymers with enhanced properties. Its ability to form stable complexes with metal ions allows it to be utilized in producing conductive polymers for electronic applications.

Case Study: Conductive Polymers
A study explored the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) to improve conductivity. The modified polymer demonstrated a significant increase in electrical conductivity compared to unmodified PEDOT, indicating its potential for use in organic electronics .

Polymer TypeConductivity (S/cm)Improvement (%)
Unmodified PEDOT0.1-
Modified PEDOT0.5400

Catalysis

Role as a Catalyst
this compound has shown promise as a catalyst in various organic reactions, including cross-coupling reactions and condensation processes. Its ability to stabilize transition states makes it an effective catalyst for promoting reaction rates.

Case Study: Cross-Coupling Reactions
In a study examining the use of this compound in Suzuki-Miyaura cross-coupling reactions, researchers found that it significantly increased yields compared to traditional catalysts. The study concluded that this compound could serve as a more efficient alternative for synthesizing biaryl compounds .

Reaction TypeYield (%) without CatalystYield (%) with this compound
Suzuki-Miyaura5085
Heck Reaction4578

Mechanism of Action

The mechanism of action of N-methyl-2-pyridinecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-2-pyridinecarboximidamide hydrochloride with structurally related compounds, emphasizing key differences in heterocycle core, substituents, and physicochemical properties.

Property This compound 4-Methoxypyrimidine-2-carboximidamide Hydrochloride N-Benzoyl-2-Pyridinecarboxamide Derivatives
Core Heterocycle Pyridine (1 nitrogen atom) Pyrimidine (2 nitrogen atoms) Pyridine (1 nitrogen atom)
Substituents - 2-position: N-methylcarboximidamide
- Hydrochloride salt
- 2-position: Carboximidamide
- 4-position: Methoxy
- Hydrochloride salt
- 2-position: Benzoylated carboxamide
- Variable acyl groups
Molecular Formula C₇H₁₀N₃Cl (estimated) C₆H₈N₄O·HCl (corrected for HCl addition) C₁₃H₁₁N₂O₂ (example: 2a in )
Molecular Weight ~187.63 g/mol (estimated) 188.61 g/mol ~239.24 g/mol (example: 2a in )
Synthetic Route Likely involves imidoyl chlorides and bases (inferred from ) Not detailed in evidence Acyl chloride + 2-pyridinecarboxylic acid + triethylamine
Key Functional Groups Methylated carboximidamide (-C(=N-Me)-NH₂) Carboximidamide (-C(=NH)-NH₂) + methoxy (-OCH₃) Benzoylated carboxamide (-CONHBz)
Potential Applications Pharmaceutical intermediates, ligand synthesis Unclear (limited data) Synthetic intermediates for bioactive molecules

Structural and Functional Insights:

Heterocycle Core Differences: The pyridine core in the target compound has one nitrogen atom, enabling π-π stacking interactions.

Substituent Effects: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the unsubstituted carboximidamide in 4-methoxypyrimidine-2-carboximidamide. This methyl group may enhance lipophilicity, impacting membrane permeability in drug design.

Synthetic Methodology :

  • Both the target compound and N-benzoyl-2-pyridinecarboxamides likely employ acyl/imidoyl chlorides and amine bases. However, the benzoyl derivatives require chromatographic purification (e.g., silica gel with chloroform or acetone), suggesting similar challenges in isolating polar intermediates .

Research Findings and Implications

  • Reactivity : The methyl group in this compound may sterically hinder nucleophilic attacks at the imidamide nitrogen, contrasting with the more reactive unsubstituted carboximidamide in pyrimidine analogs.
  • Biological Relevance : Pyridine-based carboximidamides are explored as kinase inhibitors or antimicrobial agents, whereas pyrimidine derivatives (e.g., 4-methoxypyrimidine-2-carboximidamide) are less studied but may target nucleotide-binding proteins .
  • Thermodynamic Stability : The hydrochloride salt form improves aqueous solubility but may reduce thermal stability compared to free bases.

Biological Activity

N-methyl-2-pyridinecarboximidamide hydrochloride is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, including its effects on cellular mechanisms, potential therapeutic uses, and relevant research findings.

This compound is a pyridine derivative with a carboximidamide functional group. Its structure can influence its biological interactions, particularly in enzymatic inhibition and cellular signaling pathways.

1. Antioxidant Properties

Research indicates that compounds similar to N-methyl-2-pyridinecarboximidamide exhibit protective effects against oxidative stress. For example, studies have shown that related compounds can inhibit poly (ADP-ribose) polymerase (PARP), which plays a crucial role in cellular responses to DNA damage and oxidative stress. Inhibition of PARP can preserve NAD+ levels, thereby maintaining cellular energy homeostasis and protecting cells from apoptosis induced by oxidative damage .

2. Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the inhibition of cell proliferation was noted in HepG2 and HCT-116 cell lines, with IC50 values indicating effective concentrations for inducing cytotoxicity . The underlying mechanisms often involve the induction of apoptosis and cell cycle arrest.

3. Antiviral Effects

Certain derivatives of this compound class have shown antiviral activity, particularly against hepatitis B virus (HBV). Studies suggest that these compounds can significantly reduce HBV DNA levels in infected cells, indicating their potential as therapeutic agents for viral infections . The mechanism may involve direct inhibition of viral replication or modulation of host cellular pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantInhibition of PARP; protection from oxidative stress
AntitumorCytotoxicity in HepG2 and HCT-116 cell lines
AntiviralReduction of HBV DNA levels

The biological activity of this compound is attributed to several mechanisms:

  • PARP Inhibition : By inhibiting PARP, the compound helps in maintaining NAD+ levels, which is critical for energy metabolism and preventing cell death under stress conditions .
  • Cell Cycle Modulation : Compounds in this category can induce cell cycle arrest, particularly at the S phase, which is crucial for inhibiting cancer cell proliferation .
  • Antiviral Mechanisms : The antiviral properties may stem from interference with viral replication processes or modulation of host immune responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.